molecular formula C23H25N3O2 B7719593 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide

Cat. No. B7719593
M. Wt: 375.5 g/mol
InChI Key: CEABIJCEIVIRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as CXM, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide inhibits the activity of a protein called AKT, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting AKT, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from proliferating and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has also been shown to have anti-inflammatory properties. The compound inhibits the activity of several pro-inflammatory proteins, including NF-κB and COX-2, which are involved in the development of several inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is its specificity for AKT, which makes it a useful tool for studying the role of AKT in cancer and other diseases. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has some limitations in lab experiments, including its moderate yield and the need for careful handling due to its toxicity.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. Another area of research is the investigation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases, and further research is needed to explore this potential application.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with nicotinoyl chloride to form the intermediate compound, which is then reacted with cyclohexylamine to produce the final product. The yield of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is moderate, but the compound can be easily purified through recrystallization.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been studied extensively for its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-9-10-21-18(12-16)13-19(22(27)25-21)15-26(20-7-3-2-4-8-20)23(28)17-6-5-11-24-14-17/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEABIJCEIVIRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.